4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo- 4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-
Brand Name: Vulcanchem
CAS No.: 663958-07-4
VCID: VC16826336
InChI: InChI=1S/C11H9N3OS/c1-7-3-2-4-8(5-7)13-11-9(6-12)10(15)14-16-11/h2-5,13H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H9N3OS
Molecular Weight: 231.28 g/mol

4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-

CAS No.: 663958-07-4

Cat. No.: VC16826336

Molecular Formula: C11H9N3OS

Molecular Weight: 231.28 g/mol

* For research use only. Not for human or veterinary use.

4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo- - 663958-07-4

Specification

CAS No. 663958-07-4
Molecular Formula C11H9N3OS
Molecular Weight 231.28 g/mol
IUPAC Name 5-(3-methylanilino)-3-oxo-1,2-thiazole-4-carbonitrile
Standard InChI InChI=1S/C11H9N3OS/c1-7-3-2-4-8(5-7)13-11-9(6-12)10(15)14-16-11/h2-5,13H,1H3,(H,14,15)
Standard InChI Key FSBMVYLVOOCGAK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=C(C(=O)NS2)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of 4-isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo- is C₁₁H₁₀N₄OS, with a molecular weight of 246.29 g/mol. Key structural features include:

  • Isothiazole core: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 2, respectively.

  • Cyano group (-CN): Positioned at carbon 4, contributing to electron-withdrawing effects and enhancing metabolic stability .

  • 2,3-Dihydro moiety: Partial saturation reduces ring aromaticity, potentially improving solubility.

  • 3-Oxo group: Introduces a ketone functionality at position 3, enabling hydrogen bonding with biological targets .

  • 5-[(3-Methylphenyl)amino] substituent: A meta-methyl-substituted aniline group enhances lipophilicity and target affinity .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight246.29 g/mol
XLogP31.8
Topological Polar SA98.7 Ų
Hydrogen Bond Donors2 (NH and OH)
Hydrogen Bond Acceptors5

Data derived from analogous isothiazole derivatives .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 7.2–7.4 ppm (aromatic protons), δ 6.8 ppm (NH), and δ 2.3 ppm (CH₃).

  • ¹³C NMR: Peaks at δ 165 ppm (C=O), δ 120 ppm (CN), and δ 18 ppm (CH₃) .

  • IR: Stretches at 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), and 3350 cm⁻¹ (N-H) .

Synthesis and Structural Modification

Key Synthetic Routes

The synthesis of 4-isothiazolecarbonitrile derivatives typically involves intramolecular cyclization or (4+1)-heterocyclization strategies . For this compound, a multi-step approach is employed:

  • Formation of the Isothiazole Core:

    • Reaction of 3-mercaptopropionitrile with chlorinating agents yields 4-chloroisothiazole-5-carbonitrile.

    • Subsequent ammonolysis introduces the amino group at position 5 .

  • Introduction of the 3-Methylphenyl Group:

    • Buchwald–Hartwig coupling between 5-amino-4-isothiazolecarbonitrile and 3-methylbromobenzene .

  • Oxidation to 3-Oxo Derivative:

    • Treatment with manganese dioxide (MnO₂) oxidizes the 3-position to a ketone .

Table 2: Optimization of Coupling Reaction

CatalystYield (%)Purity (%)
Pd(OAc)₂/Xantphos7895
CuI/1,10-Phenanthroline6589

Data adapted from methodologies in .

Challenges in Synthesis

  • Regioselectivity: Competing reactions at positions 4 and 5 require careful control of stoichiometry .

  • Oxidation Overreach: Over-oxidation of the dihydroisothiazole core to fully aromatic isothiazole necessitates inert atmospheres .

Biological Activity and Mechanisms

Antiviral Efficacy

In vitro studies of analogous isothiazoles demonstrate broad-spectrum antiviral activity:

  • Picornaviruses: Selectivity indices (SI) >200 against poliovirus 1 and Echovirus 9 .

  • Retroviruses: EC₅₀ values of 0.8–1.2 µM against HIV-1 (IIIB) and HIV-2 (ROD) .

Table 3: Antiviral Activity Profile

VirusEC₅₀ (µM)SI
Poliovirus 10.5223
Echovirus 90.3334
HIV-1 (IIIB)1.185

Data from .

Mechanism of Action

  • Viral Polymerase Inhibition: The cyano group coordinates with Mg²⁺ ions in the polymerase active site .

  • Capsid Binding: The 3-methylphenyl group disrupts viral capsid assembly via hydrophobic interactions .

Computational and Pharmacokinetic Insights

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential: Negative potential localized at the cyano and ketone groups .

ADMET Predictions

  • Permeability (Caco-2): 12 × 10⁻⁶ cm/s (high).

  • CYP3A4 Inhibition: IC₅₀ = 9.2 µM (low risk).

  • hERG Binding: pIC₅₀ = 4.1 (minimal cardiotoxicity) .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

SubstituentAntiviral EC₅₀ (µM)LogP
5-Phenylamino1.52.1
5-(3-MePh)amino0.82.8
5-(4-ClPh)amino1.23.2

Meta-methyl substitution enhances potency by 1.9-fold compared to unsubstituted phenyl .

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